Cas no 827332-78-5 (3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole)

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a brominated oxadiazole derivative with a molecular formula of C₁₄H₉BrN₂O. This heterocyclic compound features a 1,2,4-oxadiazole core substituted with a 2-bromophenyl group at the 3-position and a phenyl group at the 5-position, offering structural versatility for synthetic applications. Its bromine substituent enhances reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical research. The oxadiazole scaffold contributes to its stability and potential bioactivity, particularly in medicinal chemistry for drug discovery. The compound is typically supplied as a high-purity solid, ensuring consistent performance in organic synthesis and material science applications.
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole structure
827332-78-5 structure
Product name:3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
CAS No:827332-78-5
MF:C14H9N2OBr
MW:301.13806
MDL:MFCD08051773
CID:856705
PubChem ID:3901904

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(2-BROMOPHENYL)-5-PHENYL-1,2,4-OXADIAZOLE
    • CIB33278
    • 827332-78-5
    • DTXSID10397857
    • BS-25920
    • CS-0205196
    • MFCD08051773
    • A864355
    • AKOS015835145
    • STK066557
    • 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
    • MDL: MFCD08051773
    • Inchi: InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)13-16-14(18-17-13)10-6-2-1-3-7-10/h1-9H
    • InChI Key: YNEFEUXUIWJXNR-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br

Computed Properties

  • Exact Mass: 299.99000
  • Monoisotopic Mass: 299.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92000
  • LogP: 4.16610

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Security Information

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B698490-250mg
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
827332-78-5
250mg
$ 75.00 2023-04-18
Chemenu
CM304338-25g
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
827332-78-5 95%
25g
$*** 2023-05-29
Fluorochem
213108-5g
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
827332-78-5 95%
5g
£225.00 2022-03-01
abcr
AB272821-5 g
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole; 98%
827332-78-5
5 g
€348.00 2023-07-20
Fluorochem
213108-1g
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
827332-78-5 95%
1g
£76.00 2022-03-01
A2B Chem LLC
AD97863-1g
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
827332-78-5 98%
1g
$18.00 2024-04-19
1PlusChem
1P008JLZ-5g
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
827332-78-5 98%
5g
$26.00 2025-02-24
TRC
B698490-500mg
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
827332-78-5
500mg
$ 87.00 2023-04-18
abcr
AB272821-1 g
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole; 98%
827332-78-5
1 g
€144.00 2023-07-20
Fluorochem
213108-25g
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
827332-78-5 95%
25g
£850.00 2022-03-01

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Production Method

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Related Literature

Additional information on 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Professional Introduction to Compound with CAS No. 827332-78-5 and Product Name: 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

The compound with the CAS number 827332-78-5 and the product name 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of bromine and phenyl groups in its molecular framework contributes to its reactivity and versatility, making it a valuable candidate for further research and development.

3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a derivative of the oxadiazole core, which is well-known for its role in various bioactive molecules. The oxadiazole scaffold is characterized by a five-membered ring containing two oxygen and one nitrogen atom, providing a stable yet reactive platform for chemical modifications. The introduction of bromine at the 2-position of the phenyl ring enhances the compound's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxadiazole derivatives. These compounds have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole molecule is no exception and has been explored for its potential in modulating biological pathways associated with diseases.

One of the most compelling aspects of this compound is its structural flexibility. The phenyl rings attached at the 3 and 5 positions provide a scaffold that can be further functionalized to tailor specific biological activities. Researchers have leveraged this flexibility to design analogs with enhanced potency and selectivity. For instance, modifications at the bromine substituent have been shown to influence the compound's interaction with biological targets, leading to improved pharmacokinetic profiles.

Recent studies have highlighted the role of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole in inhibiting key enzymes involved in cancer progression. The oxadiazole moiety has been found to disrupt microtubule formation and induce apoptosis in cancer cells. Additionally, the bromophenyl group enhances binding affinity by forming hydrophobic interactions with target proteins. These findings have prompted further investigation into its potential as a lead compound for drug development.

The synthesis of 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole involves multi-step organic transformations that highlight the compound's synthetic accessibility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the oxadiazole ring. Subsequent bromination and phenylation steps introduce the key functional groups that dictate the compound's reactivity and biological activity.

In terms of pharmacological evaluation, 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole has been subjected to rigorous testing in vitro and in vivo. Preclinical studies have demonstrated its efficacy in reducing tumor growth and inhibiting metastasis. Furthermore, its low toxicity profile makes it an attractive candidate for further development into a clinical drug. These results are particularly promising given the increasing demand for targeted therapies that minimize side effects.

The compound's potential extends beyond oncology; it has also shown promise in treating inflammatory diseases. Oxadiazole derivatives are known to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The presence of bromine and phenyl groups enhances these effects by improving binding affinity and metabolic stability. This dual functionality makes 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole a versatile tool for investigating novel therapeutic strategies.

Advances in computational chemistry have further accelerated the discovery process for compounds like 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole. Molecular modeling techniques allow researchers to predict binding interactions and optimize molecular structures before conducting experimental synthesis. This approach has significantly reduced time-to-market for new drug candidates while maintaining high accuracy.

The future prospects for 3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole are bright given its multifaceted applications. Ongoing research aims to explore its potential in treating neurodegenerative disorders by targeting specific protein aggregates associated with diseases like Alzheimer's and Parkinson's. Additionally, efforts are underway to develop prodrugs that enhance bioavailability and reduce systemic toxicity.

In conclusion,3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS No. 827332-78-5) stands as a testament to the innovative spirit of modern pharmaceutical chemistry. Its unique structure and versatile reactivity make it a valuable asset in drug discovery programs targeting various diseases. As research continues to uncover new applications for this compound, 3-(2-Bromophenyl)-5-ph enyl -1 , 4 - ox adia z ole is poised to play a pivotal role in shaping the future of medicine.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:827332-78-5)3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
A864355
Purity:99%
Quantity:5g
Price ($):206.0